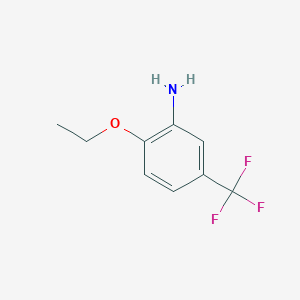

2-Ethoxy-5-(trifluoromethyl)aniline

Description

Nomenclature and Structural Context within Fluorinated Anilines

2-Ethoxy-5-(trifluoromethyl)aniline is a substituted aromatic amine. Its systematic IUPAC name is 2-ethoxy-5-(trifluoromethyl)benzenamine. The structure features a benzene (B151609) ring with three substituents: an amino group (-NH2), an ethoxy group (-OCH2CH3), and a trifluoromethyl group (-CF3). This places it within the broader class of fluorinated anilines, which are aniline (B41778) derivatives containing one or more fluorine atoms. The specific placement of the ethoxy group at the second carbon and the trifluoromethyl group at the fifth carbon relative to the amino group (position 1) is crucial to its distinct chemical characteristics.

The molecular formula for this compound is C9H10F3NO, and it has a molecular weight of approximately 205.18 g/mol . sigmaaldrich.com

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 2-ethoxy-5-(trifluoromethyl)benzenamine |

| CAS Number | 2713-73-7 |

| Molecular Formula | C9H10F3NO |

| Molecular Weight | 205.18 g/mol |

| Physical Form | Solid |

Significance of Trifluoromethyl and Ethoxy Substituents in Aromatic Systems

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.comwikipedia.org This has several important consequences:

Electronic Effects : It decreases the electron density of the aromatic ring, which can impact the reactivity and basicity of the aniline nitrogen. wikipedia.org

Lipophilicity : The -CF3 group enhances the lipophilicity (fat-solubility) of the molecule, a property that can influence how it interacts with biological membranes. mdpi.comontosight.ai

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic breakdown. mdpi.com This metabolic stability is a desirable trait in the design of long-lasting compounds.

The ethoxy group , in contrast, is an electron-donating group through resonance, although it can also exert a mild electron-withdrawing inductive effect. Its key contributions include:

Steric Influence : The ethoxy group introduces a degree of steric bulk, which can direct the orientation of incoming reactants in a chemical reaction.

Solubility : The presence of the ether linkage can influence the compound's solubility in various solvents.

The interplay of the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group on the same aromatic ring creates a unique electronic environment that is of great interest in chemical synthesis and materials science.

Historical Overview of Research Trajectories for Fluorinated Anilines

The exploration of fluorinated organic compounds began to gain significant momentum in the mid-20th century. The first report on the biological activity of trifluoromethylated organic derivatives appeared in 1928. rsc.org The unique properties imparted by fluorine led to a surge in research, particularly in medicinal chemistry and agrochemicals. wikipedia.org

Early research into fluorinated anilines was often driven by the desire to create new dyes, pharmaceuticals, and agricultural products. The introduction of fluorine was found to dramatically alter the properties of parent compounds, often leading to enhanced efficacy or novel activities. rsc.org

Methods for synthesizing fluorinated anilines have evolved over time. Early methods were often harsh and lacked selectivity. However, the development of modern synthetic techniques, including palladium-catalyzed cross-coupling reactions, has provided more efficient and versatile routes to these valuable compounds. nih.gov The development of new fluorinating agents has also been a critical area of research, with reagents like Selectfluor® becoming important tools for the introduction of fluorine into organic molecules. beilstein-journals.orgbeilstein-journals.org

Current Research Landscape and Emerging Trends

The field of fluorinated anilines continues to be an active area of research with several emerging trends:

Pharmaceutical and Agrochemical Development : Fluorinated anilines remain crucial building blocks in the synthesis of new pharmaceuticals and agrochemicals. ontosight.aismolecule.com The trifluoromethyl group, in particular, is a common feature in many modern drugs and pesticides due to its ability to enhance metabolic stability and binding affinity. wikipedia.orgontosight.ai Research is ongoing to develop more efficient and selective methods for incorporating fluorine and fluorinated groups into complex molecules. rsc.orgbeilstein-journals.org

Materials Science : The unique electronic properties of fluorinated anilines make them attractive for applications in materials science. rsc.orgnih.gov For instance, they are being investigated for use in the development of hole-transporting materials for perovskite solar cells and light-emitting diodes (LEDs). mdpi.com The fluorination of aniline units can lower the energy levels of molecular orbitals, which is beneficial for charge transport in these devices. mdpi.com

Catalysis : Research into new catalytic methods for the synthesis of fluorinated anilines is a major focus. This includes the development of more efficient palladium catalysts for C-N bond formation and novel methods for the direct fluorination of aromatic rings. nih.govbeilstein-journals.org

Bioorthogonal Chemistry : The development of fluorinated probes for use in biological imaging is another active area. For example, methods for the radiofluorination of anilines are being developed for use in Positron Emission Tomography (PET) imaging. nih.gov

Structure

2D Structure

Propriétés

IUPAC Name |

2-ethoxy-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-2-14-8-4-3-6(5-7(8)13)9(10,11)12/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQQEMLFIDADRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361364 | |

| Record name | 2-ethoxy-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2713-73-7 | |

| Record name | 2-ethoxy-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Studies

Catalytic Hydrogenation of Nitro Precursors

The reduction of 2-ethoxy-5-nitrobenzotrifluoride is a primary route to synthesize 2-Ethoxy-5-(trifluoromethyl)aniline. This transformation is typically achieved through catalytic hydrogenation, a process that involves the addition of hydrogen across the nitro group in the presence of a metal catalyst.

The catalytic hydrogenation of nitroarenes to anilines is a cornerstone reaction in organic synthesis. The mechanism for the reduction of 2-ethoxy-5-nitrobenzotrifluoride is understood to proceed through one of two primary pathways on the surface of a heterogeneous catalyst. acs.org

The direct pathway involves a stepwise reduction of the nitro group. Initially, the nitroarene is reduced to a nitrosoarene intermediate, which is then further reduced to a hydroxylamine (B1172632). The final step is the reduction of the hydroxylamine to the corresponding aniline (B41778). acs.org

The condensation pathway involves the reaction between the nitrosoarene and hydroxylamine intermediates to form an azoxy compound. This intermediate can then be successively reduced to an azo compound, a hydrazo compound, and finally cleaved to yield two molecules of the aniline product. acs.org The direct pathway is generally favored under most catalytic hydrogenation conditions.

A representative synthesis of the analogous compound, 2-methoxy-5-(trifluoromethyl)aniline, from its nitro precursor, 4-methoxy-3-nitrobenzotrifluoride, provides insight into typical reaction conditions. The reaction is conducted using a 10% Palladium on carbon (Pd/C) catalyst in a methanol (B129727) solution. The mixture is stirred overnight at room temperature under a hydrogen atmosphere, leading to a near-quantitative yield of the desired aniline. chemicalbook.com These conditions highlight the efficiency and mildness of this synthetic method.

Table 1: Typical Reaction Conditions for Nitroarene Reduction

| Parameter | Condition | Source |

|---|---|---|

| Substrate | 4-methoxy-3-nitrobenzotrifluoride | chemicalbook.com |

| Catalyst | 10% Palladium on Carbon (Pd/C) | chemicalbook.com |

| Solvent | Methanol | chemicalbook.com |

| Reducing Agent | Hydrogen Gas (H₂) | chemicalbook.com |

| Temperature | Room Temperature | chemicalbook.com |

| Reaction Time | Overnight | chemicalbook.com |

| Yield | 99% | chemicalbook.com |

This data is for the analogous compound 2-methoxy-5-(trifluoromethyl)aniline.

Palladium on activated carbon (Pd/C) is the most widely employed catalyst for the hydrogenation of nitroarenes due to its high activity, selectivity, and stability. acs.org The activated carbon support provides a large surface area for the dispersion of palladium nanoparticles. In the catalytic cycle, the surface of the palladium adsorbs both the hydrogen gas and the nitroarene substrate. masterorganicchemistry.com This co-adsorption facilitates the transfer of hydrogen atoms to the nitro group, leading to its reduction. masterorganicchemistry.com The remarkable ability of palladium to activate hydrogen is a key factor in its catalytic efficacy. nih.gov

While Pd/C is predominant, other catalytic systems are also effective for nitro group reduction. These include catalysts based on other noble metals such as platinum (Pt) and rhodium (Rh), as well as non-noble metals like nickel (Ni), cobalt (Co), and iron (Fe). researchgate.netacs.org Gold (Au) nanoparticles have also shown promise as catalysts for these transformations. rsc.org The choice of catalyst can be crucial for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. researchgate.net

The optimization of reaction parameters is critical for maximizing the yield and purity of the desired aniline.

Solvent Systems: The choice of solvent can significantly influence the rate and selectivity of the hydrogenation reaction. researchgate.net Protic solvents, such as methanol and ethanol, are commonly used and often accelerate the reaction rate. u-tokyo.ac.jp These solvents can participate in the reaction mechanism by aiding in proton transfer steps. In some cases, polar aprotic solvents like 1,4-dioxane (B91453) have been used, though they may result in lower yields compared to alcoholic solvents. acs.org

Temperature and Pressure: Catalytic hydrogenation of nitroarenes can often be carried out under mild conditions, such as room temperature and atmospheric pressure of hydrogen (often supplied by a balloon). chemicalbook.comu-tokyo.ac.jp Increasing the temperature and pressure can enhance the reaction rate by increasing the solubility of hydrogen in the solvent and the kinetic energy of the molecules. researchgate.net However, more forcing conditions can also lead to a decrease in selectivity and the formation of byproducts, such as from the hydrogenation of the aromatic ring. researchgate.net Therefore, conditions are typically optimized to be as mild as possible while still achieving a reasonable reaction rate. For challenging reductions, higher pressures and temperatures may be necessary. masterorganicchemistry.com

Table 2: Effect of Solvent on Nitrobenzene (B124822) Hydrogenation

| Solvent | Yield of Aniline (%) | Catalyst System |

|---|---|---|

| Toluene | 59 | Mn-1 |

| 1,4-Dioxane | 44 | Mn-1 |

This data is for the model substrate nitrobenzene and a specific manganese catalyst system, illustrating the significant impact of solvent choice. acs.org

The rate of catalytic hydrogenation of nitroarenes is sensitive to the electronic nature of other substituents on the aromatic ring. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group in 2-ethoxy-5-nitrobenzotrifluoride is expected to increase the reactivity of the nitro group towards reduction. Kinetic studies on substituted nitroarenes have shown that those bearing electron-withdrawing groups are reduced faster than those with electron-donating groups. nih.gov This effect is attributed to the electron-withdrawing group making the nitro group more electron-deficient and thus more susceptible to reduction.

In contrast, electron-donating groups, such as alkyl or methoxy (B1213986) groups, can decrease the rate of reduction. The ethoxy (-OCH₂CH₃) group is electron-donating, which would slightly counteract the activating effect of the trifluoromethyl group. However, the strong electron-withdrawing nature of the -CF₃ group is generally the dominant factor.

A significant challenge in synthetic chemistry is the chemoselective reduction of a nitro group in the presence of other reducible functionalities, such as halogens, double bonds, or carbonyl groups. researchgate.net For instance, standard Pd/C catalysts can sometimes promote dehalogenation. acs.org The development of highly selective catalysts that can reduce the nitro group while leaving other sensitive groups intact is an area of active research. researchgate.netrsc.org

Radical Trifluoromethylation Approaches

An alternative synthetic strategy involves the introduction of the trifluoromethyl group onto a pre-existing aniline derivative.

Radical trifluoromethylation is a powerful method for incorporating a -CF₃ group into organic molecules. researchgate.net This approach relies on the generation of a highly reactive trifluoromethyl radical (•CF₃), which then attacks the aromatic ring.

The general mechanism involves a radical initiator that abstracts an atom or group from a trifluoromethyl source to generate the •CF₃ radical. Common sources for the trifluoromethyl radical include trifluoroiodomethane (CF₃I) and sodium trifluoromethanesulfinate (CF₃SO₂Na), often referred to as Langlois' reagent.

Once generated, the trifluoromethyl radical can add to an aromatic ring, such as an ethoxy-substituted aniline derivative. This addition forms a radical intermediate, which then undergoes an oxidation and deprotonation sequence to restore aromaticity and yield the trifluoromethylated product. While a powerful tool, controlling the regioselectivity of the radical addition can be a challenge. The directing effects of the substituents already present on the aniline ring (the ethoxy and amino groups) would play a crucial role in determining the position of the incoming trifluoromethyl group.

Examination of Reagents and Conditions for Trifluoromethylation Efficiency

The introduction of a trifluoromethyl (-CF₃) group onto an aromatic ring is a critical step in the synthesis of this compound. The efficiency of this transformation is highly dependent on the choice of reagents and reaction conditions. Among the various trifluoromethylating agents, sodium trifluoromethanesulfinate (CF₃SO₂Na) and silver fluoride (B91410) (AgF) are noteworthy.

Silver Fluoride (AgF) represents an alternative approach to trifluoromethylation. While less common for direct C-H trifluoromethylation, silver salts can be employed in various fluorination reactions. Their role in trifluoromethylation often involves mediating the transfer of a CF₃ group from a suitable source.

The efficiency of these reagents is summarized in the table below, highlighting typical conditions and outcomes for aniline derivatives.

| Reagent | Typical Conditions | Efficiency/Yield | Remarks |

| CF₃SO₂Na | Oxidant (e.g., TBHP), Cu catalyst | Moderate, often with mixed isomers (e.g., 13% for aniline) | Radical mechanism; regioselectivity can be a major issue. |

| AgF | Used in conjunction with a CF₃ source | Variable | Can mediate fluorination and trifluoromethylation reactions. |

Analysis of Competing Side Reactions and Selectivity Issues

The synthesis of this compound is often complicated by competing side reactions and issues with selectivity, which can significantly impact the yield and purity of the final product.

Over-fluorination: A primary concern during trifluoromethylation is the potential for over-fluorination, where more than one trifluoromethyl group is introduced onto the aromatic ring. This is particularly problematic when using highly reactive trifluoromethylating agents or harsh reaction conditions. The presence of activating groups like the amino and ethoxy moieties on the aniline ring increases its electron density, making it more susceptible to multiple substitutions.

Ether Cleavage: The ethoxy group, while directing the electrophilic substitution, can be susceptible to cleavage under certain reaction conditions, particularly in the presence of strong acids or high temperatures. Acid-catalyzed cleavage of the ether bond would lead to the formation of the corresponding phenol (B47542) derivative, an undesired byproduct.

Selectivity Issues: Regioselectivity is a critical challenge in the synthesis of substituted anilines. The directing effects of the substituents on the ring determine the position of the incoming electrophile. In the case of a precursor like 2-ethoxyaniline, the amino and ethoxy groups are both ortho-, para-directing and activating. This can lead to a mixture of products where the trifluoromethyl group is introduced at different positions on the ring. Achieving the desired 5-trifluoromethyl substitution requires careful control of the reaction conditions and potentially the use of protecting groups to modulate the directing effects of the substituents.

Electrophilic Aromatic Substitution (EAS) Routes

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of aromatic rings and is a plausible pathway for the synthesis of this compound. This approach involves the stepwise introduction of the ethoxy and trifluoromethyl groups onto an aniline or a related benzene (B151609) derivative.

Mechanistic Pathways of EAS for Introducing Trifluoromethyl and Ethoxy Groups

The EAS mechanism proceeds through a two-step process:

Generation of an Electrophile: A strong electrophile is generated in situ. For the introduction of the trifluoromethyl group, this can be a trifluoromethyl cation (CF₃⁺) or a related electrophilic species derived from a trifluoromethylating agent.

Nucleophilic Attack and Aromatization: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, resulting in the substituted product.

The introduction of the ethoxy group typically proceeds via Williamson ether synthesis on a precursor phenol or through other etherification methods, while the trifluoromethyl group is introduced via an electrophilic trifluoromethylating agent.

Regioselectivity Control in Substituted Aniline Systems

The final substitution pattern of this compound is a result of the directing effects of the substituents already present on the benzene ring.

Amino Group (-NH₂): The amino group is a powerful activating group and is strongly ortho-, para-directing due to its ability to donate its lone pair of electrons into the aromatic ring through resonance.

Ethoxy Group (-OCH₂CH₃): The ethoxy group is also an activating, ortho-, para-directing group for similar reasons.

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strongly deactivating group due to the high electronegativity of the fluorine atoms, which withdraw electron density from the ring through a strong inductive effect. It is a meta-director.

In a plausible synthetic route starting from a trifluoromethylated aniline, the amino group would direct the incoming ethoxy group to the ortho or para position. Conversely, if starting with 2-ethoxyaniline, the amino and ethoxy groups would direct the incoming trifluoromethyl group. The interplay of these directing effects is crucial for achieving the desired substitution pattern. The presence of the strongly deactivating trifluoromethyl group will significantly influence the reactivity of the ring towards further substitution.

Theoretical Estimates of Efficiency and Practical Limitations

The theoretical efficiency of EAS reactions can be high; however, the practical yields are often limited by several factors:

Substrate Reactivity: The presence of a deactivating group like -CF₃ makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles, often requiring harsher reaction conditions which can lead to side reactions.

Polysubstitution: The presence of multiple activating groups can lead to polysubstitution, which is difficult to control. For instance, direct halogenation of aniline is hard to stop at a single substitution chemicalbook.com.

Steric Hindrance: Steric hindrance can influence the ratio of ortho to para products. The para product is often favored over the ortho isomer due to less steric crowding.

Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield and selectivity of the reaction.

A summary of directing effects and their impact on EAS is presented below.

| Substituent | Activating/Deactivating | Directing Effect | Impact on Reactivity |

| -NH₂ | Strongly Activating | Ortho, Para | Increases reaction rate |

| -OCH₂CH₃ | Activating | Ortho, Para | Increases reaction rate |

| -CF₃ | Strongly Deactivating | Meta | Decreases reaction rate |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the synthesis of this compound. This strategy is particularly useful when the aromatic ring is substituted with strong electron-withdrawing groups, which activate the ring towards nucleophilic attack.

The SNAr mechanism typically involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (such as a halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups at the ortho and/or para positions to the leaving group is crucial for stabilizing this intermediate.

Loss of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored.

A plausible SNAr route to this compound could involve a starting material such as 1-chloro-2-nitro-4-(trifluoromethyl)benzene. The strongly electron-withdrawing nitro and trifluoromethyl groups would activate the ring for nucleophilic attack by an ethoxide ion, which would displace the chloride. The subsequent reduction of the nitro group would then yield the final aniline product. This approach can offer better regioselectivity compared to EAS, as the position of substitution is determined by the location of the leaving group.

Industrial-Scale Synthetic Considerations and Process Optimization

Implementation of Continuous Flow Reactors for Enhanced Safety and Efficiency

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of fine chemicals, including fluorinated anilines. labmanager.com In a continuous flow system, reactants are pumped through a network of tubes or channels where the reaction occurs. labmanager.com This methodology offers precise control over reaction parameters such as temperature, pressure, and mixing, leading to more consistent product quality and higher yields. labmanager.comkilolabs.com

The key advantages of implementing continuous flow reactors for a synthesis like that of this compound include:

Enhanced Safety: The small reaction volumes within the reactor at any given time significantly minimize the risks associated with handling hazardous materials or managing highly exothermic reactions. kilolabs.comlabx.com In the event of a process disruption, the system can be shut down quickly, limiting the potential for accidents. kilolabs.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat exchange, preventing the formation of hot spots that can lead to side reactions and impurities. kilolabs.com This level of control is difficult to achieve in large batch reactors. labmanager.com

Increased Efficiency and Productivity: Continuous operation eliminates the downtime associated with charging and cleaning batch reactors, leading to higher throughput. labx.com Furthermore, reactions can often be performed faster and with better selectivity, reducing waste. mdpi.com

For the synthesis of aromatic amines, flow systems can be designed as 3D-printed fixed-bed reactors loaded with a suitable heterogeneous catalyst, allowing for efficient conversion of starting materials into the desired aniline product. mdpi.com

Strategies for Catalyst Recycling and Solvent Selection in Large-Scale Production

The economic and environmental viability of large-scale chemical production hinges on efficient catalyst use and judicious solvent selection.

Solvent Selection: Solvents constitute a significant portion of the material used in pharmaceutical and fine chemical manufacturing. acs.org The choice of solvent is critical and is based on multiple factors beyond just its ability to dissolve reactants. For the large-scale production of this compound, solvent selection would be guided by:

Safety: Parameters such as flash point, boiling point, and toxicity are paramount to ensure worker safety. ubc.ca

Process Efficiency: The solvent must facilitate the reaction, allow for easy product isolation and purification, and be readily recyclable to minimize waste and cost. ubc.ca

Industrial Constraints: Factors like cost, freezing point, and regulatory acceptance (e.g., ICH limits for residual solvents in pharmaceutical intermediates) are crucial for industrial viability. ubc.ca

Pharmaceutical companies often utilize solvent selection guides that rank solvents from "recommended" to "banned" based on these comprehensive criteria. ubc.ca

Interactive Data Table: Solvent Selection Criteria

| Criteria | Key Considerations | Example of Favorable Property | Example of Unfavorable Property |

| Safety | Flash Point, Toxicity (CMR), Reactivity | High Flash Point | Known Carcinogen |

| Health | Acute and Chronic Health Effects | Low Toxicity | High Acute Toxicity |

| Environment | Ecotoxicity, Recyclability, Biodegradability | Easily Recyclable | High Water Solubility & Ecotoxicity |

| Industrial | Cost, Boiling Point, Freezing Point, Availability | Low Cost, Readily Available | Very High Boiling Point (difficult to remove) |

Comparative Cost-Efficiency and Scalability Analysis of Different Synthetic Methods

When evaluating synthetic methods for industrial production, a comparison between traditional batch processing and continuous flow manufacturing is essential.

Batch Processing: This is the conventional method where reactants are loaded into a vessel and the reaction proceeds over time. It is versatile and suitable for small-scale production or processes requiring significant flexibility. labmanager.com However, scaling up batch processes can be challenging due to issues with heat transfer, mixing, and safety, which can lead to lower yields and inconsistent product quality. labmanager.commdpi.com The initial capital cost for batch equipment may be lower, but operating costs can be higher due to downtime and lower efficiency. labx.com

Continuous Flow Manufacturing: Flow chemistry is generally more cost-effective and scalable for high-volume production. kilolabs.com The seamless scalability is a major advantage; increasing production often simply means running the system for a longer duration or increasing the flow rate, rather than redesigning and building larger, more complex reactors. labmanager.com While the initial investment in a continuous system can be higher, long-term savings are realized through higher throughput, reduced waste, lower energy consumption, and improved safety. labx.commit.edu Economic analyses have shown that continuous manufacturing can lead to significantly lower capital and operating expenditures compared to batch processes. mit.edu

Interactive Data Table: Batch vs. Continuous Flow Comparison

| Feature | Batch Processing | Continuous Flow Manufacturing |

| Scalability | Challenging; requires reactor redesign | Seamless; increase run time or flow rate |

| Safety | Higher risk with large volumes | Inherently safer with small volumes |

| Process Control | Less precise; potential for hot spots | Precise control over parameters |

| Productivity | Limited by batch cycles and downtime | High throughput via continuous operation |

| Capital Cost | Lower initial investment | Higher initial investment |

| Operating Cost | Can be higher due to lower efficiency | Often lower due to automation and efficiency |

Derivatization and Analogue Synthesis

This compound is a versatile precursor for the synthesis of more complex molecules, particularly Schiff bases and their corresponding metal complexes.

Synthesis of Schiff Bases Derived from this compound and Related Trifluoromethyl Anilines

Schiff bases, characterized by an azomethine or imine group (-C=N-), are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netjetir.org In this context, the amino group of this compound or related anilines reacts with a carbonyl compound, typically under reflux conditions in a solvent like ethanol. ajol.info The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid. jetir.org This reaction provides a straightforward method for elaborating the aniline structure, linking the trifluoromethyl-substituted aromatic ring to a wide variety of other molecular fragments. internationaljournalcorner.com

Condensation Reactions with Aldehydes and Ketones

The formation of a Schiff base is a classic condensation reaction where a molecule of water is eliminated. jetir.org The reaction proceeds by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to form the stable imine bond. A diverse range of aldehydes and ketones can be used in this reaction, including substituted salicylaldehydes, benzaldehydes, and various heterocyclic aldehydes, allowing for the creation of a large library of derivative compounds. ajol.infointernationaljournalcorner.com

General Reaction Scheme: Ar-NH₂ + R-CHO ⇌ Ar-N=CH-R + H₂O (Aniline) + (Aldehyde) ⇌ (Schiff Base) + (Water)

Formation of Metal Complexes with Schiff Base Ligands

Schiff bases are excellent ligands in coordination chemistry because the imine nitrogen atom has a lone pair of electrons that can be donated to a metal ion. nih.gov When Schiff bases derived from anilines also contain other donor atoms (like a hydroxyl group from a salicylaldehyde (B1680747) precursor), they can act as bidentate or polydentate ligands, forming stable chelate complexes with a variety of transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). nih.govsemanticscholar.org The synthesis of these metal complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., metal chloride or acetate) in an appropriate solvent. semanticscholar.org These metal complexes often exhibit distinct electronic, magnetic, and structural properties compared to the free ligands. nih.govnanobioletters.com

Synthesis of other Amines and Amides

The primary amine functionality of this compound serves as a versatile synthetic handle for the preparation of a diverse array of more complex secondary amines and amides. These transformations are crucial for the development of new pharmaceutical candidates, agrochemicals, and materials. Advanced synthetic methodologies, including N-alkylation, reductive amination, and acylation, are employed to modify the parent aniline structure, thereby tuning its physicochemical and biological properties. Mechanistic understanding of these reactions allows for the optimization of reaction conditions to achieve high yields and selectivity.

Synthesis of Secondary Amines via N-Alkylation and Reductive Amination

The conversion of this compound to secondary amines can be efficiently achieved through several modern synthetic routes. N-alkylation, a classical method, involves the reaction of the aniline with an alkyl halide. To overcome challenges such as overalkylation, which can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts, contemporary methods often employ catalytic systems that promote selective mono-alkylation. For instance, visible-light-induced copper-catalyzed protocols have emerged as a mild and efficient way to couple a wide range of N-nucleophiles with various alkyl bromides at room temperature.

Reductive amination represents another powerful strategy for the synthesis of secondary amines. This one-pot reaction involves the condensation of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. This method is highly versatile and avoids the use of alkyl halides. Modern variations of this reaction utilize a range of reducing agents and catalysts to ensure high yields and chemoselectivity, even with electronically deficient anilines.

The following table summarizes representative conditions for the synthesis of secondary amines from substituted anilines, which are applicable to this compound.

Interactive Data Table: Synthesis of Secondary Amines from Substituted Anilines

| Entry | Aniline Derivative | Electrophile/Carbonyl | Method | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Nitroaniline | Benzyl bromide | N-Alkylation | CsOH | DMF | 25 | 95 |

| 2 | 4-Chloroaniline | Cyclohexanone | Reductive Amination | NaBH(OAc)₃ | Dichloromethane | 25 | 88 |

| 3 | 3-(Trifluoromethyl)aniline | Butyraldehyde | Reductive Amination | H₂/Pd-C | Ethanol | 50 | 92 |

| 4 | 2,4-Difluoroaniline | 1-Bromohexane | N-Alkylation | K₂CO₃ | Acetonitrile | 80 | 85 |

| 5 | 4-Cyanoaniline | 4-Methoxybenzaldehyde | Reductive Amination | NaBH₄/TMSCl | DMF | 25 | 90 |

Mechanistically, N-alkylation with alkyl halides typically proceeds via an SN2 pathway, where the nucleophilic amine attacks the electrophilic carbon of the alkyl halide. The basicity of the aniline and the nature of the leaving group on the alkyl halide are critical factors influencing the reaction rate. In reductive amination, the initial step is the acid- or base-catalyzed formation of a hemiaminal, which then dehydrates to form an imine. The subsequent reduction of the imine to the amine is the rate-determining step and can be achieved with various hydride reagents. The trifluoromethyl group on the aniline ring, being strongly electron-withdrawing, reduces the nucleophilicity of the amino group, which may necessitate more forcing conditions or the use of highly efficient catalytic systems.

Synthesis of Amides via Acylation

The acylation of this compound to form amides is a fundamental transformation in organic synthesis. Amides are prevalent in a vast number of biologically active molecules. The reaction typically involves the coupling of the aniline with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride (B1165640). Due to the reduced nucleophilicity of this compound, direct amidation with carboxylic acids often requires the use of coupling agents to activate the carboxylic acid.

Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents facilitate the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. The reaction conditions are generally mild, making this approach compatible with a wide range of functional groups.

The table below presents various methodologies for the synthesis of amides from substituted anilines, demonstrating the versatility of these coupling reactions.

Interactive Data Table: Synthesis of Amides from Substituted Anilines

| Entry | Aniline Derivative | Carboxylic Acid/Derivative | Coupling Agent/Reagent | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Nitroaniline | Benzoic acid | EDC/HOBt | DIPEA | DMF | 25 | 85 |

| 2 | 4-Chloroaniline | Acetyl chloride | - | Pyridine (B92270) | Dichloromethane | 0-25 | 98 |

| 3 | 3-(Trifluoromethyl)aniline | Propanoic acid | HATU | DIPEA | DMF | 25 | 90 |

| 4 | 2,4-Difluoroaniline | Isobutyryl chloride | - | Triethylamine | THF | 0-25 | 96 |

| 5 | 4-Cyanoaniline | 4-Methoxybenzoic acid | DCC/DMAP | - | Dichloromethane | 25 | 88 |

The mechanism of amide bond formation using coupling agents like EDC involves the initial activation of the carboxylic acid to form the O-acylisourea intermediate. This intermediate can then be attacked by the aniline. Alternatively, in the presence of HOBt, the O-acylisourea can react to form an activated ester, which is less prone to side reactions and efficiently acylates the amine. The electron-withdrawing nature of the trifluoromethyl group in this compound can slow down the rate of acylation, and thus, the choice of an appropriate and highly efficient coupling system is crucial for achieving high yields.

Advanced Spectroscopic and Computational Characterization of 2 Ethoxy 5 Trifluoromethyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for probing the chemical environment of atomic nuclei within a molecule. For 2-Ethoxy-5-(trifluoromethyl)aniline, ¹H, ¹³C, and ¹⁹F NMR studies collectively offer a complete picture of its structure.

¹H NMR Spectral Analysis for Proton Environments and Chemical Shifts

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the various protons in the molecule. The aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effects of the benzene (B151609) ring. The ethoxy group protons present as a characteristic triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (OCH₂) group, arising from spin-spin coupling with each other. The amine (NH₂) protons usually appear as a broad singlet.

| Proton Assignment | Chemical Shift (δ) in ppm |

| Aromatic protons | Multiplets |

| -OCH₂CH₃ | ~4.0 ppm (quartet) |

| -OCH₂CH ₃ | ~1.3 ppm (triplet) |

| -NH₂ | Broad singlet |

Table 1: Typical ¹H NMR chemical shifts for this compound.

¹³C NMR Spectral Analysis for Carbon Framework and Substituent Effects

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. The signals for the aromatic carbons are observed in the downfield region, with their specific chemical shifts influenced by the electron-donating ethoxy group and the electron-withdrawing trifluoromethyl group. The carbon of the trifluoromethyl group is typically observed as a quartet due to coupling with the three fluorine atoms. The carbons of the ethoxy group appear at distinct chemical shifts, with the O-CH₂ carbon being more deshielded than the CH₃ carbon.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Aromatic C-O | ~156 ppm |

| Aromatic C-N | ~147 ppm |

| Aromatic C-CF₃ | ~127 ppm (quartet) |

| Aromatic C-H | ~109-116 ppm |

| -OC H₂CH₃ | ~65 ppm |

| -OCH₂C H₃ | ~15 ppm |

| -CF₃ | ~122 ppm (quartet) |

Table 2: Representative ¹³C NMR chemical shifts for this compound.

¹⁹F NMR for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is a powerful technique for specifically identifying and characterizing the trifluoromethyl (CF₃) group. In this compound, the three equivalent fluorine atoms of the CF₃ group give rise to a single, sharp resonance in the ¹⁹F NMR spectrum. nih.gov The chemical shift of this signal is a sensitive indicator of the electronic environment around the trifluoromethyl group. nih.gov Trifluoromethyl moieties are often used in medicinal chemistry as they are metabolically stable and provide a distinct singlet signal in the absence of coupling. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Identification of Characteristic Functional Group Vibrations (e.g., N-H, C-F, C-O-C)

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine group typically appear as two distinct peaks in the range of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. libretexts.org The C-F stretching vibrations of the trifluoromethyl group are strong and usually found in the region of 1100-1300 cm⁻¹. The asymmetric and symmetric stretching of the C-O-C ether linkage of the ethoxy group are also identifiable in the spectrum.

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C-F (Trifluoromethyl) | Stretch | 1100 - 1300 |

| C-O-C (Ether) | Asymmetric & Symmetric Stretch | 1200 - 1300 (asymmetric), 1000 - 1100 (symmetric) |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Alkyl C-H | Stretch | ~2850 - 2960 |

Table 3: Characteristic IR absorption frequencies for this compound.

Vibrational Frequencies and Intensity Analysis using DFT

Density Functional Theory (DFT) calculations are a powerful computational tool used to predict and analyze the vibrational spectra of molecules. tandfonline.comresearchgate.net For this compound, DFT calculations can provide theoretical vibrational frequencies and intensities that can be compared with the experimental IR spectrum. tandfonline.com This comparison aids in the precise assignment of the observed absorption bands to specific vibrational modes within the molecule. researchgate.net By modeling the molecule and its vibrational properties, DFT can help to resolve ambiguities in spectral interpretation and provide deeper insights into the molecule's structure and bonding. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of this compound.

Elucidation of Molecular Weight and Fragmentation Patterns

The nominal molecular weight of this compound is 205.18 g/mol . scbt.com Mass spectrometry confirms this molecular weight. In proton transfer reaction mass spectrometry (PTR-MS), a soft ionization technique, the molecule is protonated to form the [M+H]⁺ ion, which can then be detected and characterized. kore.co.uk While detailed fragmentation patterns for the parent compound are not extensively documented in the provided results, analysis of related structures provides insight. For instance, the mass spectrum of the related compound 2-Methoxy-5-(trifluoromethyl)aniline shows characteristic peaks that can be attributed to the loss of various fragments from the molecular ion. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀F₃NO epa.gov |

| Average Molecular Weight | 205.18 g/mol epa.gov |

This table is interactive. Click on the headers to sort the data.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, the calculated monoisotopic mass is 205.071448 g/mol . epa.gov Experimental HRMS data for derivatives of this compound, such as N¹-(5-ethoxy-2,4-dinitrophenyl)-N²-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, have been used to confirm their elemental composition. scispace.commdpi.com Similarly, HRMS has been employed to verify the composition of other complex derivatives. sfu.caresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to changes in conjugation and substituent effects.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of a Schiff base derivative of this compound, (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP), exhibits a maximum absorption (λmax) at 313 nm, which is attributed to a π–π* transition. nih.gov In a study of novel azoderivatives, which include an ethoxy group, absorption bands were observed in the range of 247–291 nm (benzenoid E- or B-bands), 327–369 nm (intensive K-bands from the Ar–N=N–Ar conjugated system), and 402–445 nm (low intensity R-bands). farmaciajournal.com Theoretical studies on related Schiff base compounds using Time-Dependent Density Functional Theory (TD-DFT) have been used to predict and interpret electronic absorption spectra. acs.orgresearchgate.netresearchgate.net

Table 2: UV-Vis Absorption Data for a Derivative of this compound

| Derivative | λmax (nm) | Transition |

|---|

This table is interactive. You can filter the data by entering keywords in the search box below. Search:

| Derivative | λmax (nm) | Transition |

|---|---|---|

| (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol | 313 | π–π* nih.gov |

Analysis of Bathochromic and Hypsochromic Shifts in Derivatives

The introduction of different substituents to the this compound scaffold can lead to shifts in the UV-Vis absorption maxima. A bathochromic shift (red shift) indicates a shift to a longer wavelength, while a hypsochromic shift (blue shift) is a shift to a shorter wavelength. These shifts are influenced by the electronic nature of the substituents. liverpool.ac.uk For example, in a series of triphenylmethane (B1682552) dyes, substitution at the 2-position generally resulted in bathochromic shifts of the primary absorption band (λmax(x)). electronicsandbooks.com Conversely, interactions that hinder charge transfer can lead to hypsochromic shifts. liverpool.ac.uk The solvent environment can also influence these shifts; a bathochromic shift with increasing solvent polarity is often indicative of a π→π* transition. researchgate.net Studies on various aniline (B41778) derivatives have demonstrated how different functional groups can induce either bathochromic or hypsochromic shifts depending on their electronic and steric properties. electronicsandbooks.comnih.gov

X-ray Crystallography and Structural Elucidation

For instance, the Schiff base derivative (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP) crystallizes in the monoclinic space group P2₁/n. Its structure reveals a nearly planar conformation. nih.gov Another related Schiff base, derived from 2-chloro-5-(trifluoromethyl)aniline, also shows a distorted square-planar geometry around the metal center in its complexes. researchgate.net The crystal structure of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one, another trifluoromethyl-containing compound, has been determined to be monoclinic with the space group P21/c. eurjchem.com The synthesis and crystal structure of other metal complexes containing trifluoromethyl groups have also been reported, highlighting the importance of X-ray crystallography in definitively establishing molecular structures. nih.gov

Table 3: Crystallographic Data for a Derivative of this compound

| Derivative | Crystal System | Space Group | Reference |

|---|

This table is interactive. Click on a row to highlight it.

Determination of Solid-State Molecular Structure and Conformation

The precise solid-state molecular structure of this compound has not been extensively detailed in publicly available crystallographic databases. However, significant insights can be drawn from the analysis of its derivatives and structurally similar compounds.

A notable derivative, the Schiff base (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP), has been synthesized and its crystal structure determined. nih.gov ETPMP crystallizes in the monoclinic system with the space group P2₁/n. The key structural features include a nearly planar benzene ring, a consequence of substituent conjugation. The molecule adopts a nonplanar conformation, influenced by the presence of the trifluoromethyl group, and exists in the enol tautomeric form, which is stabilized by an intramolecular O-H···N hydrogen bond, creating an S(6) H-bonded loop. nih.govacs.org

In ETPMP, the 2-ethoxy-6-methylphenol aldehyde portion and the m-toluidine (B57737) part of the aniline are planar, with a dihedral angle of 8.3(9)° between them. nih.gov The trifluoromethyl group exhibits disorder over three sites. nih.gov

Studies on other related compounds, such as diethyl 2-{[2-(trifluoromethyl)anilino]methylidene}propanedioate, reveal that the phenyl ring and the Michael system are not coplanar, with an angle of 15.52(5)° between their least-squares planes. iucr.org This compound also features intramolecular N-H···O and N-H···F hydrogen bonds. iucr.org

Table 1: Crystallographic Data for (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.5765 |

| b (Å) | 4.7874 |

This data is for a derivative and is used to infer properties of the parent compound.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The supramolecular assembly of this compound derivatives is governed by a network of intermolecular interactions, including hydrogen bonding and π-π stacking.

In the crystal structure of the derivative ETPMP, molecules form dimeric structures through C–H···O hydrogen bonds. nih.gov These dimers are further connected by C–H···F interactions, creating a larger assembly. nih.gov Notably, the oxygen atom of the ethoxy group does not participate in hydrogen bonding in this particular derivative. nih.gov Weak, offset π-π stacking interactions are also observed, with distances between the centroids of the phenyl rings ranging from 4.5637(15) to 5.2005(14) Å. nih.gov

For other related Schiff bases, a variety of intermolecular interactions dictate the supramolecular structure. For instance, in some cases, C-H···O hydrogen bonds and nitro···π(arene) interactions combine to create a three-dimensional framework. iucr.org In others, molecules are linked into centrosymmetric dimers by O-H···O hydrogen bonds or into a three-dimensional network through a combination of C-H···O and C-H···π(arene) hydrogen bonds and π-π stacking interactions. iucr.org

The analysis of a highly functionalized tetrahydropyridine (B1245486) derivative also highlights the importance of intermolecular forces. acs.org In this case, molecules are connected into dimers via C–H···F bonding, which are then interlinked through C–H···O and N–H···F bonds. acs.org The crystal packing is further stabilized by both intra- and intermolecular C–H···π interactions. acs.org

The study of pyrrol-2-yl chloromethyl ketone derivatives also demonstrates the formation of various hydrogen bond motifs, including chains and rings, which are stabilized by N-H···O, N-H···Cl, and C-H···O interactions. uni-regensburg.de

Void Analysis for Mechanical Response of Crystals

Void analysis is a computational technique used to assess the mechanical response of a crystal. The presence and size of voids, or empty spaces, within a crystal lattice can influence its mechanical properties, with larger cavities generally indicating a poorer mechanical response. nih.govacs.org

This analysis has been performed on the derivative (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP) to predict its mechanical behavior. nih.govacs.org The calculation involves summing the electron densities of all atoms, which are assumed to be spherically symmetric. nih.govacs.org The results of the void analysis for ETPMP were compared with those of related structures to understand the relative strength and stability of the crystal packing. nih.govacs.org A similar approach, investigating the void space, has also been applied to other complex molecular structures to explore their stability. researchgate.net

Thermal Analysis (TGA/DSC)

Investigation of Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for evaluating the thermal stability and decomposition behavior of chemical compounds.

For the Schiff base derivative (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP), TGA/DSC data was recorded to understand its thermal properties. nih.gov The analysis showed a 95% single-step weight change occurring between 133 °C and 220 °C, with a normalized enthalpy of 2003 J/g. acs.org The peak temperature was observed at 92.87 °C, and there was 0% residue, indicating complete decomposition. acs.org

The thermal stability of related fluorinated polyarylaminophosphazenes has also been investigated. researchgate.net It was found that the thermal stability is influenced by the electron-withdrawing nature of the trifluoroethoxy group. researchgate.net In another study, the thermal decomposition of N-t-butyl-2,3,5,6-tetrafluoro-4-trifluoromethylaniline was observed to lead to polymerization. nih.gov

Phase Transitions and Melting Behavior

Differential Scanning Calorimetry (DSC) is instrumental in identifying phase transitions, such as melting points.

For the derivative (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP), a phase change was observed at its melting point of 113 °C, with a heat flow of 1.518 W/g. nih.govacs.org The melting point of a related Schiff base derived from 2-chloro-5-(trifluoromethyl)aniline was found to be 145 °C. researchgate.net

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the electronic structure and properties of molecules, complementing experimental data.

For the Schiff base derivative ETPMP, DFT calculations using the B3LYP/6-31G(d,p) functional were employed to investigate interaction energies and further inspect the supramolecular assembly. nih.gov The nonlinear optical (NLO) properties of ETPMP and a related crystal were explored using the M06/6-31G(d,p) functional. nih.gov These studies showed excellent agreement between the geometric parameters obtained from XRD and those calculated by DFT. nih.gov

DFT has also been used to predict the interactions of 5-Ethoxy-2-(trifluoromethyl)aniline with biological targets. Geometry optimization at the B3LYP/6-311+G(d,p) level can model the electronic structure, and docking simulations can predict binding affinities. The trifluoromethyl group often engages in hydrophobic interactions, while the ethoxy group can form hydrogen bonds.

In a study of another Schiff base, (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol, DFT calculations with the 6-311++G(d,p) basis set were used to compare the calculated molecular geometry with the experimental X-ray data, showing good agreement. acs.org The study also predicted significant nonlinear optical properties and calculated thermodynamic properties over a range of temperatures. acs.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol |

| Diethyl 2-{[2-(trifluoromethyl)anilino]methylidene}propanedioate |

| Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate |

| 1-methylpyrrol-2-yl trichloromethyl ketone |

| 2-chloro-5-(trifluoromethyl)aniline |

| N-t-butyl-2,3,5,6-tetrafluoro-4-trifluoromethylaniline |

| 5-Ethoxy-2-(trifluoromethyl)aniline |

| (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol |

| 2-Methoxy-5-(trifluoromethyl)aniline |

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of this compound, such as the Schiff base (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP), DFT calculations are instrumental in determining optimized molecular geometry. nih.gov

Theoretical investigations are often performed using the Gaussian 09 program package. nih.gov The B3LYP/6-31G(d,p) functional is a common choice for these calculations. acs.org The results from DFT calculations, including bond lengths and angles, are frequently compared with experimental data obtained from Single-Crystal X-ray Diffraction (SC-XRD) to validate the computational model. nih.gov An excellent agreement between the calculated and experimental geometric parameters confirms the reliability of the DFT approach. acs.org

For instance, in the ETPMP derivative, the planarity of the 2-ethoxy-6-methylphenol aldehyde group and the m-toluidine group of the aniline part can be confirmed, with root-mean-square (r.m.s.) deviations of 0.0131 and 0.0083 Å, respectively. acs.org The presence of the trifluoromethyl group often leads to a nonplanar conformation of the molecule. nih.gov

| Bond Angle | DFT (°C) | XRD (°C) |

|---|---|---|

| C9–N1–C10 | 120 | 122.3 |

| N1–C9–C1 | 123.3 | 122.3 |

| N1–C10–C11 | 122.7 | 122.5 |

| N1–C10–C15 | 118.2 | 116.5 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Nonlinear Optical (NLO) Applications

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic absorption spectra and other excited-state properties. acs.org This method is particularly valuable for exploring the Nonlinear Optical (NLO) properties of organic chromophores. nih.govacs.org NLO materials are crucial for applications in photonics and optoelectronics, as they can alter the phase, frequency, or amplitude of incident light. rsc.org

For derivatives of this compound, TD-DFT calculations, often using the M06/6-31G(d,p) functional, can determine properties like the HOMO-LUMO energy gap, dipole moment (μ), and first-order hyperpolarizability (β). nih.govacs.orgrsc.org A smaller HOMO-LUMO gap generally correlates with higher NLO activity. nih.gov For example, a comparative study showed that the related compound TFMOS has a narrower band gap (3.489 eV) than the ETPMP derivative, suggesting it possesses higher linear and nonlinear responses. acs.org The calculated results from TD-DFT complement experimental findings from UV-Vis spectroscopy. science.gov

| Compound | Band Gap (eV) | Average Linear Polarizability ⟨a⟩ (x 10⁻²³ esu) | Total First Hyperpolarizability γtot (x 10⁻³⁴ esu) |

|---|---|---|---|

| ETPMP | - | - | - |

| TFMOS | 3.489 | 3.835 | 1.346 |

Molecular Docking Analysis for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). asianjpr.com This analysis is fundamental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions. For aniline derivatives, molecular docking helps to elucidate their potential biological activity by modeling their binding affinity and mode of interaction with specific protein targets, such as enzymes or receptors involved in disease pathways. researchgate.netresearchgate.net

The analysis identifies various interactions, including hydrogen bonds and van der Waals forces, between the ligand and the amino acid residues in the protein's active site. asianjpr.com The results are often expressed as a binding energy (in kcal/mol), where a lower value indicates a more stable and favorable interaction. asianjpr.com For example, in a study of novel 4-anilinoquinazoline (B1210976) derivatives, docking simulations were used to assess their binding to the EGFR and VEGFR-2 protein kinases, which are targets in cancer therapy. ijcce.ac.ir

| Protein Target | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |

|---|---|---|

| EGFR | -6.39 | 20.67 µM |

| VEGFR-2 | -8.24 | 0.9 µM |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By mapping properties like dnorm (normalized contact distance) onto the surface, it provides a visual representation of close contacts between molecules. researchgate.net The analysis also generates two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts and provide quantitative percentages for different types of interactions. nih.govacs.org

For crystalline derivatives of this compound, this analysis reveals the nature and relative importance of various non-covalent forces, such as C-H···O, C-H···F, and offset π···π stacking interactions, which stabilize the crystal packing. nih.govacs.org The predominant contacts often involve hydrogen atoms due to their abundance in the molecules. acs.org

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | - |

| H···C / C···H | - |

| H···F / F···H | - |

| H···O / O···H | - |

Specific percentage values for ETPMP were not detailed in the provided search results, but the table illustrates the typical output of such an analysis.

Interaction Energy Calculations

To further inspect and quantify the forces governing the supramolecular assembly, interaction energy calculations are performed. acs.org These calculations, often carried out using a functional like B3LYP/6-31G(d,p), determine the strength of the interactions between molecular pairs within the crystal. nih.gov The total interaction energy is typically partitioned into its electrostatic, polarization, dispersion, and exchange-repulsion components.

| Compound | Largest Total Interaction Energy (kJ/mol) |

|---|---|

| ETPMP | -56.5 |

| TFMOS | -51.7 |

| TFHS | -54.5 |

Reactivity and Reaction Mechanisms of 2 Ethoxy 5 Trifluoromethyl Aniline

Electrophilic Aromatic Substitution (EAS) Reactions

In electrophilic aromatic substitution, the positions most susceptible to attack are determined by the combined directing effects of the existing substituents. The powerful activating and ortho-, para-directing nature of the amino and ethoxy groups dominates the deactivating effect of the trifluoromethyl group. The amino group is generally a stronger activator than the ethoxy group. Therefore, electrophilic attack is predicted to occur at the positions ortho and para to the amino group, which are C6 and C4, respectively. The position ortho to the ethoxy group (C3) is also activated. However, the C4 and C6 positions are the most electronically enriched and thus the most likely sites for substitution.

| Position on Ring | Activating/Deactivating Influence | Predicted Reactivity |

|---|---|---|

| C3 | Ortho to Ethoxy group (Activating) | Moderately Favorable |

| C4 | Para to Amino group, Meta to Ethoxy group (Strongly Activating) | Highly Favorable |

| C6 | Ortho to Amino group, Meta to Trifluoromethyl group (Activating) | Favorable, but with potential steric hindrance |

Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic. The strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺). byjus.comtestbook.com This group is strongly deactivating and meta-directing, which would lead to nitration at the C5 position, a product not predicted by the activating groups. Furthermore, the strong oxidizing nature of nitric acid can lead to the degradation of the aniline (B41778) ring. libretexts.org

To achieve selective nitration at the positions activated by the amino and ethoxy groups (C4 or C6), the amino group is typically first protected via acylation. chemistrysteps.com For instance, reaction with acetic anhydride (B1165640) yields 2-ethoxy-5-(trifluoromethyl)acetanilide. This amide is still an ortho-, para-director but is less activating than the free amine, allowing for more controlled reactions and preventing protonation under acidic conditions. ucalgary.ca Subsequent nitration would favor the para position (C4) due to reduced steric hindrance, followed by deprotection (hydrolysis of the amide) to yield 4-nitro-2-ethoxy-5-(trifluoromethyl)aniline.

Halogenation of anilines is typically a very fast reaction and can lead to polysubstitution even without a catalyst, due to the strong activation of the ring by the amino group. libretexts.orgucalgary.ca Direct bromination of 2-ethoxy-5-(trifluoromethyl)aniline would likely yield a mixture of mono- and di-substituted products at the activated C4 and C6 positions. Similar to nitration, protecting the amino group as an acetanilide (B955) allows for controlled monohalogenation, predominantly at the C4 position. chemistrysteps.com

Sulfonation of anilines with fuming sulfuric acid can also be complex. The amino group reacts with sulfuric acid to form an anilinium hydrogen sulfate (B86663) salt. byjus.com Heating this salt can lead to sulfonation, typically at the para position. However, as with nitration, the formation of the anilinium ion complicates the directing effects. masterorganicchemistry.com Protecting the amino group as an amide is again the preferred strategy for achieving clean and regioselective sulfonation at the C4 position.

Friedel-Crafts acylation and alkylation reactions are generally not successful with unprotected anilines. chemistrysteps.com The basic amino group complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This forms a deactivating complex on the nitrogen, which shuts down the electrophilic substitution. ucalgary.ca Therefore, acylation of the aromatic ring requires the amino group to be protected first. Following the protection-acylation-deprotection sequence would allow for the introduction of an acyl group, likely at the C4 position.

Nucleophilic Reactions at the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile. The nucleophilicity of the amine in this compound is expected to be lower than that of aniline itself. This is due to the electron-withdrawing effect of the trifluoromethyl group, which reduces the electron density on the benzene (B151609) ring and, by extension, on the nitrogen atom. chemistrysteps.com Despite this, the amino group remains sufficiently nucleophilic to participate in a variety of reactions.

The amino group of this compound readily undergoes acylation when treated with acid chlorides or anhydrides to form amides. ncert.nic.in This reaction, as mentioned previously, is a common method for protecting the amino group. For example, reacting it with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-(2-ethoxy-5-(trifluoromethyl)phenyl)acetamide.

N-alkylation of the amino group is also feasible. Primary aromatic amines can be alkylated using alkyl halides. However, overalkylation to form secondary and tertiary amines can be an issue. More controlled mono-alkylation can often be achieved using reductive amination or through reactions with alcohols under specific catalytic conditions. nih.govrsc.org Studies on anilines with electron-withdrawing groups show they can be successfully N-alkylated, suggesting that this compound would undergo similar transformations. nih.gov

Primary amines, such as this compound, undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. jetir.org This reaction typically occurs under mild, often acid-catalyzed, conditions and involves the elimination of a water molecule. Research on other trifluoromethyl-substituted anilines has demonstrated their successful use in synthesizing a wide range of Schiff bases. cabidigitallibrary.orgbjmu.edu.cnnih.gov The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to form the C=N double bond.

| Amine Reactant | Carbonyl Reactant | Typical Conditions | Product Type |

|---|---|---|---|

| This compound | Benzaldehyde | Ethanol, reflux, catalytic acid | N-benzylidene-2-ethoxy-5-(trifluoromethyl)aniline (Imine) |

| This compound | Acetone | Toluene, Dean-Stark trap | N-(propan-2-ylidene)-2-ethoxy-5-(trifluoromethyl)aniline (Imine) |

| This compound | Salicylaldehyde (B1680747) | Methanol (B129727), room temperature | 2-(((2-ethoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol (Schiff Base) |

Oxidation Reactions

The oxidation of anilines can lead to a variety of products depending on the oxidizing agent and reaction conditions. The presence of the electron-donating amino and ethoxy groups makes the ring susceptible to oxidation, while the electron-withdrawing trifluoromethyl group has a stabilizing effect. Possible oxidation products can range from colored polymeric materials to nitroso or nitro compounds. tsijournals.comrsc.org

The initial step in many aniline oxidation reactions is the formation of an aniline radical cation. tsijournals.com This reactive intermediate can then couple with other molecules, leading to polymers like polyaniline. Milder oxidizing agents may selectively oxidize the amino group without affecting the ring. For example, oxidation with reagents like peroxy acids can convert the primary amine to a nitroso (-N=O) or nitro (-NO₂) group. rsc.org Enzymatic oxidation, for instance with horseradish peroxidase, is also a known pathway for the transformation of substituted anilines. cdnsciencepub.com Given the complex substituent pattern, the oxidation of this compound would likely yield a mixture of products, and achieving a selective transformation would require careful selection of the oxidant and precise control of the reaction conditions.

Formation of Quinones and Other Oxidized Derivatives

The oxidation of anilines can lead to a variety of products, including quinones, which are cyclic unsaturated diketones. The specific outcome depends on the oxidant used, the reaction conditions, and the substitution pattern of the aniline. For this compound, oxidation would likely target the electron-rich aromatic ring, activated by the amino and ethoxy groups.

The formation of a quinone from this compound would involve the oxidation of the aniline to a p-benzoquinone derivative. The amino and ethoxy groups are ortho, para-directing and strongly activating, making the positions para to them susceptible to oxidation. Given the substitution, the most probable quinone product would be 2-ethoxy-5-(trifluoromethyl)-1,4-benzoquinone. This transformation involves the removal of two hydrogen atoms from the ring and the conversion of the amino group into a carbonyl group, along with the oxidation of the hydroxyl group that would form transiently at the para-position.

Investigation of Oxidation Pathways and Reagents (e.g., KMnO₄, CrO₃)

The oxidation of aromatic amines is complex, and strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can lead to a range of products, from polymerization to ring cleavage, depending on the conditions.

Potassium Permanganate (KMnO₄): This is a powerful oxidizing agent. Its reaction with anilines can be difficult to control. Under harsh conditions (e.g., heat, strong acid/base), it can cause extensive degradation of the aromatic ring. Under milder, controlled conditions, it could potentially oxidize the amino group or lead to the formation of coupled products like azoxybenzenes. However, for the formation of quinones from anilines, other reagents are often preferred due to the aggressive nature of KMnO₄.

Chromium Trioxide (CrO₃): Often used in acidic media (e.g., with sulfuric acid in the Jones oxidation), chromium-based reagents are also strong oxidants. The oxidation of aniline with potassium dichromate (K₂Cr₂O₇), a related chromium(VI) reagent, has been used to prepare p-benzoquinone researchgate.net. It is plausible that a similar reagent could oxidize this compound. The reaction would likely proceed through an initial oxidation at the nitrogen atom, followed by attack on the activated ring to form the quinone structure.

The general pathway for aniline oxidation to a p-benzoquinone involves the formation of an intermediate N-phenylhydroxylamine, which rearranges and is further oxidized. The specific pathway for this compound would be influenced by its unique electronic and steric properties.

Reduction Reactions

Reduction of Nitro Precursors to Amine (if applicable)

A common and highly effective method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. This compound can be efficiently prepared by the catalytic hydrogenation of its nitro precursor, 1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene.

This reaction is analogous to the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline, which is achieved in 99% yield by stirring the methoxy-nitro precursor with a 10% Palladium on carbon (Pd/C) catalyst in methanol under a hydrogen atmosphere. chemicalbook.com The process involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) without affecting the other substituents on the aromatic ring.

Table 1: Synthesis of this compound via Catalytic Hydrogenation

| Reactant | Reagents and Conditions | Product | Yield |

| 1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene | H₂, 10% Pd/C, Ethanol, Room Temperature | This compound | High (expected) |

This method is widely used in industrial and laboratory settings due to its high efficiency, clean reaction profile, and the ease of removal of the catalyst by filtration. chemicalbook.comorganic-chemistry.org

Reductive Amination Reactions

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a carbonyl group (from an aldehyde or ketone) into an amine via an intermediate imine. As a primary amine, this compound is an excellent candidate to serve as the nitrogen source in this reaction.

The reaction proceeds in two main steps which can often be performed in a single pot:

Imine Formation: The nucleophilic amino group of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form an imine (a compound containing a C=N double bond).

Reduction: The intermediate imine is then reduced to a secondary amine using a suitable reducing agent.

A variety of reducing agents can be employed, with common choices being sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net The choice of reagent is crucial; for example, sodium cyanoborohydride is effective because it selectively reduces the imine in the presence of the unreacted carbonyl compound.

Table 2: General Scheme for Reductive Amination

| Amine Component | Carbonyl Component | Reducing Agent | Product Type |

| This compound | Aldehyde (R-CHO) | NaBH(OAc)₃ | N-alkyl-2-ethoxy-5-(trifluoromethyl)aniline |

| This compound | Ketone (R-CO-R') | NaBH₃CN | N-alkyl-2-ethoxy-5-(trifluoromethyl)aniline |

| This compound | Formaldehyde | HCOOH (Eschweiler-Clarke) | N,N-dimethyl-2-ethoxy-5-(trifluoromethyl)aniline |

This reaction is a versatile tool for synthesizing more complex molecules, allowing for the introduction of various alkyl groups onto the nitrogen atom of the aniline. researchgate.netrsc.orgorganic-chemistry.org

Coupling Reactions

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)